molecular formula C8H6ClN3O B6601889 2-chloro-4-methoxypyrido[3,2-d]pyrimidine CAS No. 2092326-69-5

2-chloro-4-methoxypyrido[3,2-d]pyrimidine

Cat. No.: B6601889
CAS No.: 2092326-69-5
M. Wt: 195.60 g/mol
InChI Key: CVUKUJASGYCYHX-UHFFFAOYSA-N
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Description

2-chloro-4-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 4-position on the pyrido[3,2-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methoxypyrido[3,2-d]pyrimidine typically involves the reaction of 2-chloropyridine with methoxy-substituted pyrimidine derivatives. One common method includes the use of 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another approach involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of high-throughput synthesis and parallel synthesis techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methoxypyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-methoxypyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group on the pyrido[3,2-d]pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-4-methoxypyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-7-6-5(3-2-4-10-6)11-8(9)12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUKUJASGYCYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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